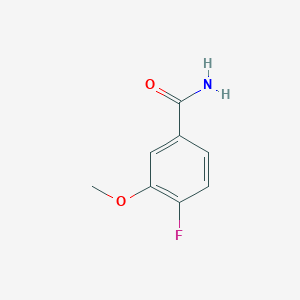

7-Hydroxy-3-iodo-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

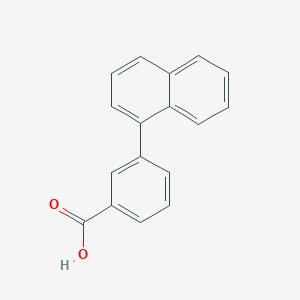

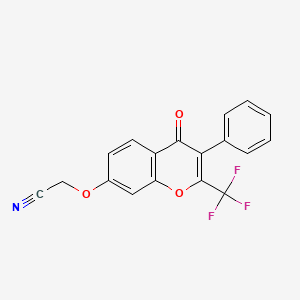

7-Hydroxy-3-iodo-4H-chromen-4-one is a compound with the molecular formula C9H5IO3 . It is a derivative of chroman-4-one, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . Chroman-4-one acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of 4-chromanone-derived compounds, including 7-Hydroxy-3-iodo-4H-chromen-4-one, has been a subject of several studies . A review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 . One such method involves a modified Algar–Flynn–Oyamada reaction using NaOH and H2O2 .Molecular Structure Analysis

The molecular structure of 7-Hydroxy-3-iodo-4H-chromen-4-one is based on the chroman-4-one framework . This framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Chemical Reactions Analysis

The chemical reactions involving 7-Hydroxy-3-iodo-4H-chromen-4-one are part of the broader category of reactions involving 4-chromanone-derived compounds . These reactions have been the focus of several studies aiming to improve the methodologies of 4-chromanone-derived compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxy-3-iodo-4H-chromen-4-one include its molecular formula (C9H5IO3) and its average mass (288.039 Da) .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

A significant area of research involving 7-Hydroxy-3-iodo-4H-chromen-4-one is its synthesis and potential biological activities. For instance, 7-hydroxy-3-(1-phenyl-3-aryl-1H-pyrazol-5-yl)-4H-chromen-4-ones and their derivatives have been synthesized, and some of these compounds have shown promising antimicrobial and antioxidant activities (Hatzade et al., 2008).

Application in Crystallography and Molecular Structures

7-Hydroxy-3-iodo-4H-chromen-4-one is also significant in the field of crystallography and molecular structure analysis. Studies involving the crystal structure of related chromen-4-one compounds have provided insights into the properties of these molecules, contributing to a better understanding of their potential applications (Ishikawa, 2015).

Novel Compound Synthesis

Research has focused on synthesizing novel compounds using 7-Hydroxy-3-iodo-4H-chromen-4-one as a precursor or derivative. This includes the synthesis of various chromen-4-one derivatives, offering potential applications in pharmaceuticals and materials science (Ahmad & Silva, 2012).

Biological Screening and Therapeutic Potential

There is ongoing research into the therapeutic potential of 7-Hydroxy-3-iodo-4H-chromen-4-one derivatives. Studies have explored the biological screening of these compounds for activities such as antibacterial, analgesic, and other pharmaceutical properties (Rajesha et al., 2011).

Interaction with Other Molecules

Investigations into how 7-Hydroxy-3-iodo-4H-chromen-4-one interacts with other molecules, such as through molecular docking studies and analysis of compound assemblies, are crucial. This helps to understand its potential in complex biological systems and drug development (Al-Otaibi et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 7-Hydroxy-3-iodo-4H-chromen-4-one is the Src kinase . Src kinase is a non-receptor tyrosine kinase protein that plays a key role in regulating cellular processes such as cell division, survival, migration, and invasion.

Mode of Action

7-Hydroxy-3-iodo-4H-chromen-4-one acts as an inhibitor of Src kinase

Zukünftige Richtungen

The future directions in the study of 7-Hydroxy-3-iodo-4H-chromen-4-one and similar compounds involve improving the methodologies of 4-chromanone-derived compounds . This includes the development of more efficient synthetic methods and further exploration of their biological and pharmaceutical activities .

Eigenschaften

IUPAC Name |

7-hydroxy-3-iodochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNVZSXVAGSIHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C(C2=O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-3-iodo-4H-chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2825638.png)

![{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2825639.png)

![3-(4-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2825649.png)